molecular formula C9H7F B1393014 1-Ethynyl-3-fluoro-5-methylbenzene CAS No. 960589-12-2

1-Ethynyl-3-fluoro-5-methylbenzene

Cat. No. B1393014
M. Wt: 134.15 g/mol
InChI Key: UOUSZBMREDOLON-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-5-methylbenzene is a chemical compound with the molecular formula C9H7F . It has a molecular weight of 134.15 . The IUPAC name for this compound is 1-ethynyl-3-fluoro-5-methylbenzene . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1-Ethynyl-3-fluoro-5-methylbenzene might involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The InChI code for 1-Ethynyl-3-fluoro-5-methylbenzene is 1S/C9H7F/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

As a benzene derivative, 1-Ethynyl-3-fluoro-5-methylbenzene can undergo electrophilic aromatic substitution reactions . The exact reactions it can participate in would depend on the specific conditions and reactants present.


Physical And Chemical Properties Analysis

1-Ethynyl-3-fluoro-5-methylbenzene is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Radioligand for Imaging Brain Receptors

1-Ethynyl-3-fluoro-5-methylbenzene has been used in the synthesis and characterization of radioligands for imaging brain metabotropic glutamate receptors (mGluR5) in monkeys. Studies using [11C]SP203, a compound containing this chemical structure, have shown it to provide a significant mGluR5-specific signal in the monkey brain. However, its suitability for mGluR5 quantification in the monkey brain was limited, warranting further evaluation in humans (Siméon et al., 2012).

Oligonucleotide Synthesis

Research on oligonucleotides has involved 1-Ethynyl-3-fluoro-5-methylbenzene, particularly in the creation of novel nucleotide analogs. For instance, the synthesis of oligonucleotides using a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate showed enhanced duplex stability compared to traditional moieties (Griesang & Richert, 2002).

π-π Stacking Affinity in Chemical Structures

A theoretical study focused on the stacking affinity of 1,3,5-triethynylbenzene, a compound structurally related to 1-Ethynyl-3-fluoro-5-methylbenzene, found that the ethynyl substituent enhances the stacking affinity of the arene. This property is significant for understanding molecular interactions and designing new materials (Lucas et al., 2011).

Photoelectron Diffraction in Molecular Imaging

In molecular imaging, 1-Ethynyl-3-fluoro-5-methylbenzene was used in a study demonstrating an experimental method for recording snapshot diffraction images of polyatomic gas-phase molecules. This technique can probe time-dependent changes in molecular geometry during photochemical reactions with high temporal and spatial resolution (Boll et al., 2013).

Liquid-Crystalline Polymers

Research on liquid-crystalline polymers included compounds such as 1,4-bis[(3‘-fluoro-4‘-n-alkoxyphenyl)ethynyl]toluenes, which mimic the thermotropic behavior of certain polynorbornenes. These studies contribute to the development of advanced materials with specific thermal and physical properties (Pugh et al., 1997).

Safety And Hazards

The compound has been classified as flammable (GHS02) and it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding ignition sources (P210), keeping the container tightly closed (P233), and using protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

1-ethynyl-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSZBMREDOLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-fluoro-5-methylbenzene

CAS RN

960589-12-2
Record name 1-ethynyl-3-fluoro-5-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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